molecular formula C10H9F2NO B13583223 2-(2-(Difluoromethoxy)phenyl)propanenitrile

2-(2-(Difluoromethoxy)phenyl)propanenitrile

Cat. No.: B13583223
M. Wt: 197.18 g/mol
InChI Key: XRDOASLDBJNZIB-UHFFFAOYSA-N
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Description

2-(2-(Difluoromethoxy)phenyl)propanenitrile is an organic compound with the molecular formula C10H9F2NO and a molecular weight of 197.18 g/mol . This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a propanenitrile group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(2-(Difluoromethoxy)phenyl)propanenitrile typically involves the reaction of 2-(Difluoromethoxy)benzaldehyde with a suitable nitrile source under specific reaction conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic addition of the nitrile group to the aldehyde . Industrial production methods may involve bulk synthesis techniques to ensure high yield and purity.

Chemical Reactions Analysis

2-(2-(Difluoromethoxy)phenyl)propanenitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-(2-(Difluoromethoxy)phenyl)propanenitrile is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-(2-(Difluoromethoxy)phenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances the compound’s binding affinity to these targets, thereby modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the nature of the target .

Comparison with Similar Compounds

2-(2-(Difluoromethoxy)phenyl)propanenitrile can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H9F2NO

Molecular Weight

197.18 g/mol

IUPAC Name

2-[2-(difluoromethoxy)phenyl]propanenitrile

InChI

InChI=1S/C10H9F2NO/c1-7(6-13)8-4-2-3-5-9(8)14-10(11)12/h2-5,7,10H,1H3

InChI Key

XRDOASLDBJNZIB-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1=CC=CC=C1OC(F)F

Origin of Product

United States

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